

Comparative Cross-Reactivity Profiling of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-(Thiophene-2-carbonyl)-
piperidine-4-carboxylic acid

Cat. No.: B174264

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of **1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid**. Due to the limited publicly available data on this specific compound, this profile is constructed based on the known biological activities of structurally similar molecules. The primary hypothetical target, based on analogous piperidine derivatives, is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from *Mycobacterium tuberculosis*. Potential off-targets, common for piperidine-containing compounds, are also considered.

Hypothetical Target Cross-Reactivity Data

The following tables summarize the inhibitory activities of various piperidine derivatives against the hypothetical primary target (MenA) and potential off-targets. This data is intended to provide a comparative landscape of potential interactions for **1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid**.

Table 1: Comparative Inhibitory Activity against *M. tuberculosis* MenA

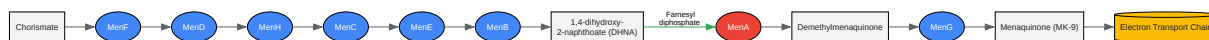
Compound/Analog Reference	Structure	MenA IC50 (μM)	Reference
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid	(Structure of the topic compound)	Data Not Available	-
4-Chlorophenyl analog	4-chlorophenyl group replacing thiophene	22 ± 3	[1]
4-Bromophenyl analog	4-bromophenyl group replacing thiophene	12 ± 2	[1]
3-Bromophenyl analog	3-bromophenyl group replacing thiophene	12 ± 3	[1]
4-Fluoro analog	4-fluorophenyl group replacing thiophene	33 ± 5	[1]

Table 2: Potential Off-Target Cross-Reactivity Profile

Target	Compound Class/Analog	IC50	Reference
Acetylcholinesterase (AChE)	1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine	0.56 nM	[2]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)	5.7 nM	[3]	
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (ortho-fluoro)	13 nM	[4]	
Soluble Epoxide Hydrolase (sEH)	1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide derivative	Sub-nanomolar	[5][6]
2-(Piperidin-4-yl)acetamide derivative	3.1 nM	[7]	
Chromone-2-carboxylic acid piperidine amide derivative	1.75 µM	[8]	

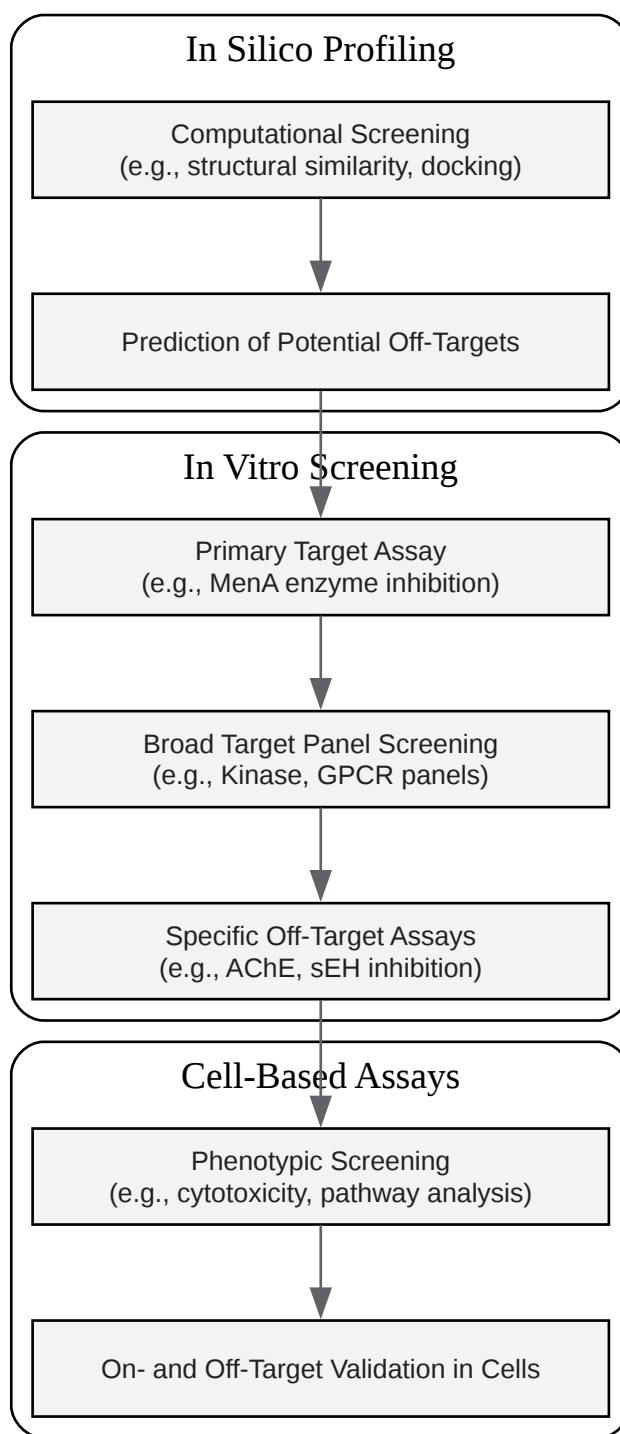
Signaling Pathway and Experimental Workflow

To visualize the biological context of the hypothetical primary target and the general process of cross-reactivity profiling, the following diagrams are provided.



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Menaquinone biosynthesis pathway in *M. tuberculosis*.



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Experimental workflow for cross-reactivity profiling.

Experimental Protocols

Detailed methodologies for key experiments cited in the cross-reactivity assessment are provided below.

MenA Enzyme Inhibition Assay

This protocol is adapted from studies on piperidine-based inhibitors of *M. tuberculosis* MenA.^[1]

Objective: To determine the in vitro inhibitory activity of a test compound against the MenA enzyme.

Materials:

- Membrane fractions containing *M. tuberculosis* MenA
- [³H]-farnesyl pyrophosphate (radiolabeled substrate)
- 1,4-dihydroxy-2-naphthoate (DHNA)
- Test compound (**1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid**)
- Assay buffer (e.g., Tris-HCl with MgCl₂)
- Scintillation fluid and vials
- Thin-layer chromatography (TLC) plates

Procedure:

- Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
- In a reaction vessel, combine the MenA-containing membrane fraction, DHNA, and the assay buffer.
- Add the test compound at various concentrations to the reaction vessels. Include a vehicle control (DMSO) and a positive control inhibitor.
- Initiate the enzymatic reaction by adding [³H]-farnesyl pyrophosphate.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

- Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).
- Extract the lipid-soluble product (demethylmenaquinone).
- Spot the extracted product onto a TLC plate and develop the chromatogram to separate the product from the unreacted substrate.
- Visualize the radiolabeled product using autoradiography or a phosphorimager.
- Quantify the amount of product formed in the presence of different concentrations of the test compound.
- Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to screen for AChE inhibitors.[\[4\]](#)

Objective: To measure the ability of a test compound to inhibit the activity of AChE.

Materials:

- Purified acetylcholinesterase (from electric eel or human recombinant)
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Test compound
- Phosphate buffer (pH 8.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of the test compound at various concentrations.
- In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
- Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding the substrate, ATCI.
- Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of color change is proportional to the enzyme activity.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percentage of inhibition relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a common fluorescence-based assay for identifying sEH inhibitors.^[7]

Objective: To determine the inhibitory potency of a test compound against sEH.

Materials:

- Recombinant human or murine sEH
- (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) - fluorogenic substrate
- Test compound
- Assay buffer (e.g., Tris-HCl with BSA)

- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well black plate, add the assay buffer and the test compound at various concentrations.
- Add the sEH enzyme to each well and pre-incubate for a specified time at a controlled temperature (e.g., 30°C).
- Initiate the reaction by adding the fluorogenic substrate, PHOME.
- Monitor the increase in fluorescence intensity (excitation ~330 nm, emission ~465 nm) over time using a fluorescence plate reader. The rate of fluorescence increase corresponds to the rate of substrate hydrolysis.
- Calculate the reaction rate for each inhibitor concentration.
- Determine the percent inhibition compared to the vehicle control.
- Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

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